molecular formula C11H11NO2 B3350916 (2-methyl-1H-indol-5-yl) acetate CAS No. 31720-90-8

(2-methyl-1H-indol-5-yl) acetate

Cat. No.: B3350916
CAS No.: 31720-90-8
M. Wt: 189.21 g/mol
InChI Key: RNEMRRNQIDDQMP-UHFFFAOYSA-N
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Description

(2-methyl-1H-indol-5-yl) acetate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms. The indole structure is a key component in many natural products and pharmaceuticals due to its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1H-indol-5-yl) acetate typically involves the esterification of (2-methyl-1H-indol-5-yl) acetic acid. One common method is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of more environmentally friendly catalysts and solvents is often explored to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1H-indol-5-yl) acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Products may include (2-methyl-1H-indol-5-yl) acetic acid or (2-methyl-1H-indol-5-yl) ketone.

    Reduction: The primary product is (2-methyl-1H-indol-5-yl) ethanol.

    Substitution: Substituted indole derivatives, depending on the electrophile used.

Scientific Research Applications

(2-methyl-1H-indol-5-yl) acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-methyl-1H-indol-5-yl) acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The acetate group can also undergo hydrolysis to release the active indole moiety.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    2-methylindole: A simpler indole derivative with similar chemical properties.

    5-methoxy-2-methylindole: Another indole derivative with potential biological activity.

Uniqueness

(2-methyl-1H-indol-5-yl) acetate is unique due to the presence of both the indole ring and the acetate ester group. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(2-methyl-1H-indol-5-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-9-6-10(14-8(2)13)3-4-11(9)12-7/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEMRRNQIDDQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70315951
Record name (2-methyl-1H-indol-5-yl) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31720-90-8
Record name 1H-Indol-5-ol, 2-methyl-, 5-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31720-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 298292
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031720908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC298292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-methyl-1H-indol-5-yl) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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